2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
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Overview
Description
2-(Methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core, a thiazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring, which is then functionalized with a nitrophenyl group
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methylsulfonyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the benzamide and thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents and nucleophiles are frequently employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the thiazole ring can produce sulfoxides or sulfones.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, 2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it useful in drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include signal transduction and metabolic processes, which are crucial for the compound’s biological effects.
Comparison with Similar Compounds
- 2-Methyl-4-(4-nitrophenyl)thiazole
- N-(4-(4-Nitrophenyl)thiazol-2-yl)benzamide
- 2-(Methylsulfonyl)benzamide
Comparison: Compared to these similar compounds, 2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide stands out due to its unique combination of functional groups. This combination enhances its reactivity and potential applications in various fields. For instance, the presence of both the nitrophenyl and thiazole groups can provide synergistic effects in biological systems, making it more effective as an enzyme inhibitor or therapeutic agent.
Properties
IUPAC Name |
2-methylsulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c1-27(24,25)15-5-3-2-4-13(15)16(21)19-17-18-14(10-26-17)11-6-8-12(9-7-11)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQNNYNJIXHDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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